molecular formula C11H12N2OS B13433462 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde

1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B13433462
M. Wt: 220.29 g/mol
InChI Key: HCJBBFGRCJNNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an isopropyl group, a thiophene ring, and a carbaldehyde group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-thiophenecarboxaldehyde with isopropylhydrazine to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole derivative. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the cyclization process.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or antiviral agent.

    Industry: It is used in the development of new agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:

    1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine: This compound has an amine group instead of an aldehyde group, which may result in different chemical reactivity and biological activity.

    2-(1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

2-propan-2-yl-5-thiophen-3-ylpyrazole-3-carbaldehyde

InChI

InChI=1S/C11H12N2OS/c1-8(2)13-10(6-14)5-11(12-13)9-3-4-15-7-9/h3-8H,1-2H3

InChI Key

HCJBBFGRCJNNDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CSC=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.